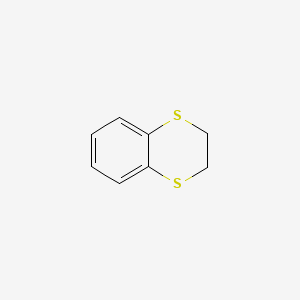

2,3-Dihydro-1,4-benzodithiin

Beschreibung

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, sulfur-containing heterocycles represent a significant area of study. researchgate.netbookpi.org These compounds are integral to numerous approved drugs and biologically active molecules, demonstrating a wide array of therapeutic applications. researchgate.netnih.gov The inclusion of sulfur atoms in a heterocyclic ring imparts unique physicochemical properties compared to their carbocyclic or nitrogen- and oxygen-containing counterparts. openmedicinalchemistryjournal.com

The interest in sulfur heterocycles like 2,3-dihydro-1,4-benzodithiin stems from their diverse reactivity and potential to serve as scaffolds in drug discovery and materials science. tandfonline.com Researchers have increasingly turned their attention to these compounds, moving beyond the more exhaustively explored nitrogen heterocycles, to develop new molecules with potentially high medicinal value and lower toxicity. nih.gov The this compound structure is a specific example of a benzofused, sulfur-containing heterocycle that provides a rigid and defined three-dimensional arrangement for attached functional groups, making it a valuable target for synthetic chemists.

Historical Perspectives on Benzodithiin Systems (Precursors to this compound)

The study of benzodithiin systems has a long history, with early research paving the way for the eventual synthesis and investigation of this compound. One of the foundational discoveries in the broader field of benzodithiazoles, which are related sulfur-nitrogen heterocycles, was the Herz reaction. As early as 1873, the chemist Claus reported a "violent" reaction when mixing aniline (B41778) with disulfur (B1233692) dichloride. mdpi.com This reaction, later named after Richard Herz who patented it, became a key method for synthesizing 2-aminothiophenol (B119425) compounds, which are themselves important precursors for other sulfur-containing heterocycles like 1,4-benzothiazines. mdpi.comnih.gov

The synthesis of various isomeric and related benzodithiin and benzothiazine structures has been an area of continuous development. For instance, methods to produce 2,3-dihydro-1,5-benzothiazepines through the reaction of 2-aminothiophenols with chalcones have been established. rsc.org Similarly, extensive research has been conducted on the synthesis of 1,4-benzothiazines, often starting from 2-aminothiophenol. nih.gov These historical synthetic efforts on related sulfur-containing bicyclic systems provided the chemical knowledge and precursor materials necessary for the targeted synthesis of specific isomers like this compound. The development of synthetic routes to its oxygen analog, 2,3-dihydro-1,4-benzodioxin, also provided valuable templates for synthetic strategies. chemicalbook.comnih.gov

Significance as a Fundamental Structural Motif in Organic Synthesis

The this compound framework serves as a crucial structural motif in organic synthesis. Its rigid bicyclic structure is an attractive scaffold for the development of new molecules with specific three-dimensional orientations. The oxygen analog, 2,3-dihydro-1,4-benzodioxine, has been widely used in medicinal chemistry, highlighting the utility of this general heterocyclic system. mdpi.com For example, derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as potent inhibitors of enzymes like poly(ADP-ribose)polymerase 1 (PARP1), which is a target in cancer therapy. nih.gov

The versatility of this structural class is further demonstrated by the stereospecific synthesis of chiral derivatives. Researchers have successfully prepared chiral 2,3-dihydro-1,4-benzodithiine derivatives with known absolute configurations starting from readily available chiral synthons. nih.gov This ability to create stereochemically defined molecules is critical in medicinal chemistry, where the biological activity of a compound is often dependent on its specific 3D structure. The development of synthetic strategies to access these molecules, such as the reaction of catechol with mesylate derivatives, allows for the creation of diverse analogs for biological screening. mdpi.com The this compound motif, therefore, represents a valuable and adaptable platform for the construction of novel and potentially functional organic compounds.

Interactive Data Tables

Table 1: Selected Synthetic Methods for Benzofused Heterocycles

| Product Class | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|

| 2,3-Dihydro-1,5-benzothiazepines | 2-Aminothiophenols, Chalcones | Hexafluoro-2-propanol, Room Temperature | rsc.org |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 2,3-Dihydroxybenzoic acid, 1,2-Dibromoethane (B42909) | H₂SO₄/Methanol, K₂CO₃/DMF, LiOH, Mixed-anhydride method | nih.gov |

| Chiral 2,3-Dihydro-1,4-benzodithiine Derivatives | Benzyl (B1604629) 4-O-trifloxy-2,3-anhydro-ribopyranosides | Not specified in abstract | nih.gov |

| 1,4-Benzothiazine Derivatives | 2-Aminothiophenol, Bromoacetophenones | Trimethylamine, Diethyl ether, Reflux | nih.gov |

Table 2: Examples of Biologically Investigated Benzofused Heterocycles

| Compound Scaffold | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Inhibition | Identified as a lead compound with an IC₅₀ of 5.8 μM. | nih.gov |

| Chiral 2,3-Dihydro-1,4-benzodithiine Derivatives | Trypanocidal Activity | Showed significant in vitro toxicity against Trypanosoma brucei (IC₅₀ of 11 μM). | nih.gov |

| 2,3-Dihydro-1,4-benzodioxin Derivatives | Diuretic Activity | New phenoxyacetic acid diuretics were developed. | nih.gov |

| 2,3-Dihydro-1,4-benzodioxin Analogs | Hypotensive Activity | Analogs of Isoxsuprine were synthesized and tested for cardiovascular effects. | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHILKLKOQXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211509 | |

| Record name | Benzodithiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6247-55-8 | |

| Record name | Benzodithiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzodithiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1,4 Benzodithiin and Its Structural Analogs

One-Pot Synthetic Procedures

Cyclohexanone (B45756) Derivative and Ethanedithiol Reactions

A notable one-pot procedure involves the reaction of cyclohexanone derivatives with ethane-1,2-dithiol. clockss.org This method provides a direct route to 2,3-dihydro-1,4-benzodithiins in good yields. clockss.org For instance, the reaction of cyclohexanone with ethane-1,2-dithiol in the presence of N-bromosuccinimide (NBS) in dichloromethane (B109758) at 0°C for one hour yields 2,3-dihydro-1,4-benzodithiin (4n) in 68% yield. clockss.org This method is applicable to various substituted cyclohexanones, leading to the corresponding substituted 2,3-dihydro-1,4-benzodithiins. clockss.org In cases where unsymmetrical cyclohexanones like 3-methylcyclohexanone (B152366) are used, the reaction can proceed with high regioselectivity. clockss.org

The reaction is believed to proceed through the in-situ formation of a thioacetal, which then undergoes rearrangement and aromatization to furnish the final product. diva-portal.org The mechanism involves the initial formation of cyclohexanone ethylenedithioacetal (2), which upon further reaction with NBS, leads to the formation of 2,3,5,6,7,8-hexahydro-1,4-benzodithiin (3) and subsequently the aromatic product this compound (4). clockss.org

| Entry | Cyclohexanone Derivative | Product | Yield (%) |

| 1 | Cyclohexanone | This compound | 68 |

| 2 | 2-Methylcyclohexanone | 5-Methyl-2,3-dihydro-1,4-benzodithiin | 65 |

| 3 | 3-Methylcyclohexanone | 6-Methyl-2,3-dihydro-1,4-benzodithiin | 75 |

| 4 | 4-Methylcyclohexanone | 7-Methyl-2,3-dihydro-1,4-benzodithiin | 72 |

| Data sourced from HETEROCYCLES, Vol. 36, No. 8, 1993. clockss.org |

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) Catalysis

N-halosuccinimides, particularly N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are crucial reagents in the one-pot synthesis of 2,3-dihydro-1,4-benzodithiins from cyclohexanones and ethane-1,2-dithiol. clockss.org These reagents act as both a catalyst and an oxidizing agent in the reaction sequence. clockss.orgorganic-chemistry.orgwikipedia.org

The stoichiometry of the N-halosuccinimide is critical to the outcome of the reaction. clockss.org When a catalytic amount of NBS is used in the reaction of cyclohexanone with ethanedithiol, the primary product is the cyclohexanone ethylenedithioacetal (2) in high yield. clockss.org As the equivalents of NBS are increased to between 0.5 and 2.0, a mixture of the intermediate hexahydro-1,4-benzodithiin (3) and the final aromatic product (4) is obtained. clockss.org To achieve the fully aromatized this compound as the sole product, three equivalents of NBS are required. clockss.org N-Chlorosuccinimide (NCS) can also be used, demonstrating similar reactivity patterns where the amount of the reagent dictates the final product. clockss.orgwikipedia.org

| Entry | Reagent | Equivalents | Product(s) | Yield (%) |

| 1 | NBS | Catalytic | Cyclohexanone ethylenedithioacetal (2) | 92 |

| 2 | NBS | 0.5 | 2 + 3 + 4 | - |

| 3 | NBS | 1.0 | 2 + 3 + 4 | - |

| 4 | NBS | 2.0 | 3 + 4 | - |

| 5 | NBS | 3.0 | This compound (4) | 68 |

| 6 | NCS | 3.0 | This compound (4) | 65 |

| Data sourced from HETEROCYCLES, Vol. 36, No. 8, 1993. clockss.org |

Alkylation Approaches from Dithiocatechols

A traditional and fundamental method for the synthesis of this compound involves the alkylation of dithiocatechol (benzene-1,2-dithiol). diva-portal.org This approach relies on the nucleophilic substitution reaction between the dithiolate, generated by treating dithiocatechol with a base, and a suitable two-carbon electrophile. clockss.org

A common procedure utilizes 1,2-dibromoethane (B42909) as the alkylating agent in the presence of a base such as sodium ethoxide. diva-portal.org The dithiocatechol is deprotonated by the base to form the more nucleophilic dithiolate, which then undergoes a double S-alkylation with 1,2-dibromoethane to close the six-membered dithia ring, yielding this compound. diva-portal.org While effective, this method can sometimes be hampered by the availability and stability of the starting dithiocatechol. clockss.org

Rearrangement Pathways of Thioacetals

The synthesis of this compound can be achieved through the rearrangement of thioacetals, particularly those derived from cyclohexanones. diva-portal.orgrsc.org This pathway is a key feature of the one-pot synthesis described in section 2.1.1, where the thioacetal is formed in situ. diva-portal.org

The process generally involves the acid-catalyzed rearrangement of a thioacetal. rsc.org For example, treatment of cyclohexanone ethane-1,2-dithiol thioacetal with m-chloroperoxybenzoic acid (MCPBA) followed by trifluoroacetic anhydride (B1165640) (TFAA) leads to the rearranged 2,3-dihydro-1,4-dithiin product. rsc.org This type of rearrangement, often a Pummerer-type reaction, involves the oxidation of one of the sulfur atoms to a sulfoxide, which then undergoes rearrangement upon activation with an acid anhydride like TFAA, ultimately leading to the formation of the dihydro-1,4-dithiin ring system. rsc.org These rearrangement reactions are a powerful tool in synthetic organic chemistry for constructing complex heterocyclic frameworks from simpler starting materials. rsc.orgd-nb.info

Generation from Dithia Dications and Related Transformations

A more recent and advanced methodology for constructing the this compound ring system involves the generation and subsequent reaction of dithia dications. rsc.org This approach offers a unique pathway to the target molecule through highly reactive intermediates.

Dealkylation Processes

The core of this strategy is the dealkylation of a 1,2-bis(benzylthio)benzene derivative to generate a reactive benzodithiete (B14419104) equivalent via a dithia dication intermediate. rsc.org Specifically, the reaction of 1,2-bis(4-methylbenzylthio)benzene mono-S-oxide with triflic anhydride (Tf₂O) generates a dithia dication. rsc.org This dication is unstable and readily undergoes dealkylation, losing a benzyl (B1604629) cation. rsc.org

This process generates a highly reactive benzodithiete intermediate (or its equivalent), which can then be trapped in situ with various dienophiles. rsc.org When alkenes are used as the trapping agent, a [4+2] cycloaddition reaction occurs, leading to the formation of this compound derivatives in modest yields. rsc.org This method demonstrates the synthetic utility of dithia dications as precursors to complex sulfur-containing heterocycles. rsc.org

Reactions with Alkenes and Alkynes

The synthesis of the this compound ring system can be effectively achieved through cycloaddition reactions where a reactive benzene-1,2-dithiol equivalent is trapped by alkenes. A key strategy involves the generation of benzodithiete, a highly reactive transient species, which readily undergoes cycloaddition with various alkenes to form the desired heterocyclic product. rsc.org

One prominent method utilizes the dealkylation of 1,2-bis(4-methylbenzylthio)benzene mono-s-oxide in the presence of triflic anhydride (Tf₂O). This reaction generates a dithia dication intermediate that fragments to produce benzodithiete or a synthetic equivalent. This reactive intermediate is then trapped in situ by an alkene to yield the corresponding this compound derivative. rsc.org The reaction is typically performed in a mixture of acetonitrile (B52724) and dichloromethane, followed by quenching with water.

The general reaction is as follows: 1,2-bis(4-methylbenzylthio)benzene mono-s-oxide + Alkene --(1. Tf₂O, 2. H₂O)--> this compound derivative

Table 1: Synthesis of this compound Derivatives via Benzodithiete Trapping with Alkenes rsc.org

| Alkene (Reactant 1) | Product (7) | Yield |

| Norbornene | 5,8-Methano-2,3,5,6,7,8-hexahydro-1,4-benzodithiin | 56% |

| Cyclohexene | 2,3,5,6,7,8-Hexahydro-1,4-benzodithiin | 41% |

| Styrene | 2-Phenyl-2,3-dihydro-1,4-benzodithiin | 31% |

Another approach involves the catalytic formation of dihydrobenzodithiins. Research has shown that certain molybdenum dithiolene complexes can catalyze the reaction between a benzene-1,2-dithiol source and various alkenes, providing a direct route to these heterocycles. scholaris.ca

Nucleophilic Substitution Routes

Nucleophilic substitution represents a classical and versatile strategy for the synthesis of 2,3-dihydro-1,4-benzodithiins. The fundamental approach involves the reaction of a bis-nucleophile, benzene-1,2-dithiol, with a dielectrophile containing a two-carbon chain.

Historically, these compounds were prepared via a base-catalyzed nucleophilic substitution reaction between benzene-1,2-dithiol and an α-haloacetal. clockss.org However, a more contemporary and efficient one-pot procedure has been developed starting from more readily available materials. This method involves the reaction of cyclohexanone derivatives with ethane-1,2-dithiol, using N-bromosuccinimide (NBS) as a promoter in dichloromethane at 0°C. clockss.org This reaction proceeds through dithioacetalization, followed by ring expansion and aromatization to yield the this compound core. The amount of NBS used is critical to the product distribution, with catalytic amounts favoring the formation of the intermediate spiro-dithioacetal, while stoichiometric amounts are required for the formation of the final product. clockss.org

Table 2: Effect of NBS Quantity on the Reaction of Cyclohexanone with Ethane-1,2-dithiol clockss.org

| Equivalents of NBS | Product(s) | Yield |

| Catalytic amount | Cyclohexanone ethylenedithioacetal | 92% |

| 0.5 - 2.0 | Mixture of dithioacetal, hexahydro-1,4-benzodithiin, and this compound | Mixture |

| 3.0 | This compound | 85% |

This one-pot synthesis provides good to excellent yields for a range of substituted cyclohexanones, demonstrating its utility in accessing various analogues of this compound.

Stereoselective and Enantioselective Synthesis

The synthesis of chiral, non-racemic 2,3-dihydro-1,4-benzodithiins is crucial for applications in medicinal chemistry and materials science where specific stereoisomers are often required. Stereoselective synthesis aims to control the spatial arrangement of atoms, producing a specific diastereomer or enantiomer. ethz.ch

A stereospecific synthesis of chiral 2,3-dihydro-1,4-benzodithiine derivatives has been achieved using a chiral pool approach. nih.gov This strategy begins with readily available, enantiomerically pure starting materials, and their inherent chirality is transferred to the final product. In a reported example, chiral synthons derived from sugars, namely benzyl 4-O-trifloxy-2,3-anhydro-β-L-ribopyranoside and its α-D-anomer, were used to prepare chiral 2,3-dihydro-1,4-benzodithiine derivatives with known absolute configurations. nih.gov

The reaction sequence involves the nucleophilic attack of benzene-1,2-dithiolate on the chiral epoxide precursor. This is a stereospecific process where the stereochemistry of the starting material directly determines the stereochemistry of the product. ethz.chnih.gov This method provides access to optically active 2,3-dihydro-1,4-benzodithiins, which is a significant advancement for investigating their chiroptical properties and biological activities. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1,4 Benzodithiin

Ring-Opening Reactions and Subsequent Transformations

The dihydro-1,4-dithiin ring system can undergo ring-opening reactions, particularly when subjected to specific reagents. For instance, treatment of 2,3-dihydro-1,4-benzodithiin with reducing agents can lead to the cleavage of the sulfur-carbon bonds, resulting in the formation of dithiols. This reactivity highlights the potential of this compound as a precursor for synthesizing molecules with free thiol groups.

Furthermore, investigations into the ring-opening polymerization of related structures like 1,4-dihydro-2,3-benzodithiine have been conducted. researchgate.net Thermal polymerization of this compound yields high molecular weight polymers. researchgate.net The characteristics of these polymers suggest a more complex structure than a simple linear chain, with evidence pointing towards a polycatenane structure, where cyclic polymer chains are interlocked. researchgate.net This type of polymerization underscores the unique reactivity of the dithiin ring under thermal conditions.

Aromatization Pathways

The conversion of the dihydro-1,4-benzodithiin moiety into its fully aromatic counterpart, 1,4-benzodithiin (B14748010), is a significant transformation. This aromatization is conceptually a dehydrogenation process. wikipedia.org A convenient one-pot method for synthesizing 1,4-benzodithiins from cyclohexanones involves a reaction with ethane-1,2-dithiol catalyzed by N-bromosuccinimide (NBS). clockss.org This process proceeds through dithioacetalization, ring expansion, and subsequent aromatization. clockss.org The amount of NBS used is critical; catalytic amounts favor the formation of the initial dithioacetal, while stoichiometric amounts are required to drive the reaction towards the aromatic product. clockss.org

The mechanism of aromatization can be influenced by various factors. In biochemical contexts, aromatase enzymes catalyze the conversion of androgens to estrogens, a process that involves the aromatization of a cyclohexenone ring. nih.govnih.gov While not directly involving this compound, these studies provide insights into the general principles of aromatization reactions. nih.govnih.gov In laboratory synthesis, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for oxidative dehydrogenation to achieve aromatization. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Dithiin Ring

The reactivity of the dithiin ring in this compound and related compounds is influenced by the presence of the two sulfur atoms. The dihydro-1,4-dithiin ring system can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. For example, dihydro-1,4-dithiin tetraoxides, which have strongly electron-withdrawing sulfone groups, are prone to nucleophilic attack. cdnsciencepub.com Studies on these tetraoxides have shown reactivity towards biologically important nucleophiles like glutathione. researchgate.net

Conversely, the dithiin ring can also participate in electrophilic reactions. While classical electrophilic aromatic substitution is more characteristic of the fused benzene (B151609) ring, the sulfur atoms in the dithiin ring can act as nucleophiles. For instance, sulfides can react with alkyl halides to form sulfonium (B1226848) salts. msu.edu The nucleophilicity of sulfur is significantly greater than that of oxygen, making such reactions favorable. msu.edu

Fragmentation Pathways (e.g., Retro-Diels-Alder Type)

Mass spectrometry studies provide valuable information about the fragmentation pathways of this compound and related heterocyclic systems. Common fragmentation patterns for cyclic compounds include ring contraction (RC) and retro-Diels-Alder (RDA) reactions. lifesciencesite.com For instance, the fragmentation of nucleosides under electrospray ionization has been shown to involve both RDA and RC pathways. lifesciencesite.com

In the context of spiro compounds containing a 1,4-dithia moiety, characteristic fragmentation involves the cleavage of carbon-sulfur bonds. aip.org For example, 6,7-dimethyl-1,4-dithia-8-azaspiro[4.5]decane undergoes cleavage of the S1–C2 and S4–C5 bonds. aip.org While not a direct retro-Diels-Alder reaction, these fragmentation patterns highlight the propensity of the dithiin ring to break apart under energetic conditions, which is conceptually similar to retro-cycloaddition processes.

Oxidation Reactions and Sulfur Center Transformations

The sulfur atoms in this compound are susceptible to oxidation, leading to a range of products with different oxidation states at the sulfur centers. msu.edu Mild oxidation of thiols typically yields disulfides, while stronger oxidizing agents can convert sulfides to sulfoxides and then to sulfones. msu.edu

The oxidation of 1,4-dithiins can lead to the formation of the corresponding 1-oxide and, with excess oxidant, the 1,1-dioxide. researchgate.net The oxidation of related dihydro-1,4-dithiin derivatives to their corresponding tetraoxides has also been reported. cdnsciencepub.com These oxidation reactions significantly alter the electronic properties of the ring system, making the oxidized species more electrophilic. cdnsciencepub.com The table below summarizes the oxidation products of the dithiin ring.

| Starting Material | Oxidizing Agent | Product(s) |

| Sulfide (B99878) | Hydrogen peroxide (or peracids) | Sulfoxide |

| Sulfoxide | Hydrogen peroxide (or peracids) | Sulfone |

| 1,2-Dithiin | Oxidant | 1,2-Dithiin-1-oxide |

| 1,2-Dithiin | Excess Oxidant | 1,2-Dithiin-1,1-dioxide |

Studies on Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Kinetic analysis is a powerful tool for elucidating reaction mechanisms. researchgate.netuvic.cachemrxiv.org For example, studies on the diboration of alkynes have utilized kinetic analysis to understand how reaction rates and product ratios are affected by different reaction conditions and substituents. nih.gov

The elucidation of reaction mechanisms often involves a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT) calculations. nih.govosti.gov This combined approach can provide detailed insights into reaction pathways, transition states, and the nature of active sites. osti.gov For instance, in the decomposition of formic acid on gold catalysts, this methodology was used to identify the active sites and the reaction mechanism. osti.gov

Role of Intermediates in Reaction Pathways

Reaction intermediates play a pivotal role in determining the course and outcome of chemical transformations. In many reactions involving sulfur-containing heterocycles, transient species such as radical cations or sulfonium ions can be formed. nih.gov For example, the one-electron oxidation of 3,6-diphenyl-1,2-dithiin (B95605) leads to the formation of a radical cation. researchgate.net

In the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, a seleniranium cation intermediate is formed, which then undergoes a series of transformations including ring-opening and rearrangement. mdpi.com Similarly, in the synthesis of 1,4-benzodithiins from cyclohexanones, intermediates such as cyclohexanone (B45756) ethylenedithioacetal and 2,3,5,6,7,8-hexahydro-1,4-benzodithiin have been identified. clockss.org The stability and reactivity of these intermediates dictate the subsequent reaction steps and the final product distribution.

Catalytic Effects on Reaction Mechanisms

Research has focused on various catalytic systems, including N-halosuccinimides and organometallic complexes, to facilitate the formation of the dihydrobenzodithiin scaffold. These catalysts play a crucial role in multi-step reaction sequences, influencing product yields and selectivity.

N-halosuccinimide Catalyzed Synthesis

A prominent method for the synthesis of 2,3-dihydro-1,4-benzodithiins involves the reaction of cyclohexanone derivatives with ethane-1,2-dithiol. clockss.org This reaction is effectively promoted by N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The catalyst's role is multifaceted, influencing dithioacetalization, ring expansion, and subsequent aromatization to form the final product. clockss.org

Mechanistic investigations reveal that in the presence of a catalytic amount of NBS, the reaction between cyclohexanone and 1,2-ethanedithiol (B43112) primarily yields the cyclohexanone ethylenedithioacetal. clockss.org However, as the stoichiometric equivalent of NBS is increased, the reaction proceeds through ring expansion and aromatization to form the desired 1,4-benzodithiin structure. clockss.org NBS has been found to be more effective than NCS in promoting the ring expansion and aromatization steps. clockss.org

The effect of the amount of NBS and NCS catalyst on the product distribution in the reaction of cyclohexanone with 1,2-ethanedithiol is detailed in the table below.

Table 1: Effect of NBS and NCS on the Reaction of Cyclohexanone with 1,2-Ethanedithiol clockss.org

| Entry | Catalyst (equiv.) | Cyclohexanone Ethylenedithioacetal (%) | 2,3,5,6,7,8-Hexahydro-1,4-benzodithiin (%) | 1,4-Benzodithiin (%) |

|---|---|---|---|---|

| a | NBS (0.1) | 92 | 0 | 0 |

| b | NBS (0.5) | 66 | 10 | 0 |

| c | NBS (1.0) | 25 | 40 | 2 |

| d | NBS (2.0) | 4 | 23 | 40 |

| e | NBS (3.0) | 0 | 0 | 68 |

| f | NCS (0.1) | 87 | 0 | 0 |

| g | NCS (0.5) | 66 | 2 | 1 |

| h | NCS (1.0) | 21 | 9 | 9 |

| i | NCS (2.0) | 5 | 12 | 5 |

Metal Complex Catalysis

Transition metal complexes have also been explored as catalysts for the synthesis of dihydrobenzodithiins. Specifically, molybdenum trisdithiolene complexes have been shown to catalyze the formation of dihydrobenzodithiins from dithiolates and alkenes. scholaris.ca For instance, the complex Mo(S2C2(CF3)2)2(S2C6H4) has been successfully used as a catalyst for the reaction between (S2C6H4)2 and various alkenes. scholaris.ca This represents a significant advancement, demonstrating the exploitation of dithiolene-based reactivity for carbon-heteroatom bond-forming catalysis. scholaris.ca The reaction involves the metal-chelated dihydrobenzodithiin, which forms upon alkene addition in an S,S-intraligand fashion. scholaris.ca

Catalytic Oxidative Dehydrogenation

The conversion of this compound to its aromatic counterpart, 1,4-benzodithiin, is an oxidative dehydrogenation reaction. Catalytic systems employing dioxygen as the ultimate oxidant are of significant interest for such transformations. A relevant mechanistic model involves the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), in conjunction with a co-catalyst like sodium nitrite (B80452) (NaNO2). nih.gov

In this proposed catalytic cycle, the dihydroarene is first dehydrogenated by DDQ, which is reduced to its hydroquinone (B1673460) form (DDQ-H2). nih.gov The co-catalyst facilitates the re-oxidation of DDQ-H2 back to DDQ. Specifically, NaNO2 and dioxygen can generate NO2 in situ, which then oxidizes DDQ-H2, regenerating the active catalyst and producing NO. The NO is subsequently re-oxidized to NO2 by dioxygen, completing the cycle. nih.gov This catalytic approach allows the dehydrogenation to proceed under moderate conditions. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2,3-Dihydro-1,4-benzodithiin in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The protons on the ethylene (B1197577) bridge typically appear as a singlet, indicating their chemical equivalence. The aromatic protons on the benzene (B151609) ring exhibit a multiplet pattern, characteristic of an ABCD spin system, reflecting their distinct chemical environments and coupling interactions.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the four protons of the dihydrodithiin ring show a singlet at approximately 3.20 ppm. The four aromatic protons appear as a multiplet in the range of 7.18-7.51 ppm clockss.org.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -S-CH₂-CH₂-S- | 3.20 | s | clockss.org |

| Aromatic-H | 7.18-7.51 | m | clockss.org |

| s = singlet, m = multiplet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to delineate the carbon framework of this compound. The spectrum reveals distinct signals for the aliphatic carbons of the dihydrodithiin ring and the aromatic carbons of the benzene ring.

In a ¹³C NMR spectrum in CDCl₃, the equivalent methylene (B1212753) carbons (-CH₂-) of the dihydrodithiin ring show a signal at approximately 29.0 ppm. The aromatic carbons exhibit several signals in the region of 123-132 ppm, corresponding to the different carbon environments within the benzene ring clockss.org. For instance, specific shifts have been reported at 28.98, 29.04, 123.86, 126.57, 127.04, 127.23, 128.64, 128.96, 130.14, 131.42, and 138.09 ppm clockss.org.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| -S-CH₂-CH₂-S- | 28.98, 29.04 | clockss.org |

| Aromatic-C | 123.86, 126.57, 127.04, 127.23, 128.64, 128.96, 130.14, 131.42, 138.09 | clockss.org |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals and understanding their connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound derivatives, COSY spectra would confirm the coupling between adjacent aromatic protons. researchgate.netmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. libretexts.orgyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the proton signal of the methylene groups to their corresponding carbon signal, and similarly for the aromatic protons and their directly attached carbons. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. youtube.com

These 2D NMR methods provide a robust framework for the complete structural assignment of this compound and its derivatives in solution. nih.govresearchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

Under electron impact (EI) ionization, the this compound molecule typically loses an electron to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For the parent compound, the molecular ion is observed at an m/z of 168. clockss.org

The fragmentation of the molecular ion provides characteristic daughter ions that are diagnostic for the structure. Common fragmentation pathways for this compound and its derivatives may involve the cleavage of the dihydrodithiin ring. For instance, a retro-Diels-Alder type fragmentation can occur in related oxathiin compounds. In the case of this compound, a significant fragment is often observed at m/z 153, corresponding to the loss of a methyl group from a related derivative, and at m/z 140. clockss.org

A representative mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168 (with 100% relative intensity), and other significant fragments at m/z 153 (87% relative intensity) and m/z 140 (40% relative intensity). clockss.org

| Ion | m/z | Relative Intensity (%) | Proposed Structure/Loss | Reference |

| [C₈H₈S₂]⁺˙ (M⁺˙) | 168 | 100 | Molecular Ion | clockss.org |

| [C₈H₅S₂]⁺ | 153 | 87 | Loss of CH₃ (from a derivative) | clockss.org |

| [C₇H₄S₂]⁺˙ | 140 | 40 | Further fragmentation | clockss.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. For this compound, bands around 3052 cm⁻¹ can be attributed to aromatic C-H stretching, and a band at 2916 cm⁻¹ corresponds to the aliphatic C-H stretching of the methylene groups. clockss.orgspectroscopyonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to one or more bands in the 1600-1450 cm⁻¹ region. For this compound, bands are observed at 1456 cm⁻¹ and 1424 cm⁻¹. clockss.org

C-S Stretching: The C-S stretching vibrations are typically found in the fingerprint region of the spectrum, and can be more difficult to assign definitively.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring can provide information about the substitution pattern. A band at 746 cm⁻¹ is characteristic for ortho-disubstituted benzenes. clockss.org

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds. For this compound, the S-S and C-S bonds, which are often weak in the IR spectrum, may produce more intense signals in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

| Vibrational Mode | IR Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3052 | clockss.org |

| Aliphatic C-H Stretch | 2916 | clockss.org |

| Aromatic C=C Stretch | 1456, 1424 | clockss.org |

| C-H Out-of-Plane Bend | 746 | clockss.org |

X-ray Crystallography for Solid-State Structure and Packing Motifs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.comnih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined. anton-paar.comnih.gov

While a specific crystal structure for the parent this compound was not found in the provided search results, studies on related compounds provide insights into the expected conformation. For instance, the crystal structure of a related 1,4-oxathiin (B13834599) derivative shows that the six-membered heterocyclic ring adopts a boat conformation. semanticscholar.org It is highly probable that the dihydrodithiin ring in this compound also adopts a non-planar conformation, likely a twisted boat or chair, to minimize steric strain.

X-ray crystallographic analysis would also reveal the intermolecular interactions and packing motifs in the crystal lattice, such as π-π stacking of the benzene rings or other non-covalent interactions, which govern the solid-state properties of the compound. dntb.gov.uaresearchgate.net

Theoretical and Computational Studies on 2,3 Dihydro 1,4 Benzodithiin

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2,3-dihydro-1,4-benzodithiin. epstem.netepstem.net These methods compute the electron density of the molecule to determine its optimized geometry, molecular orbital energies, and various electronic properties. bhu.ac.inresearchgate.net By modeling the molecule in the gas phase or in different solvents, researchers can predict its behavior under various conditions. epstem.netresearchgate.net

Theoretical investigations into similar 1,4-heterocyclic frameworks have shown that the inclusion of sulfur atoms significantly influences molecular geometry. Ab initio quantum chemical methods suggest that such molecules tend to adopt non-planar boat conformations to alleviate the strain associated with the sulfur atoms, which in turn affects the electronic distribution. For derivatives of this compound, DFT calculations are used to optimize molecular structures and calculate properties such as Mulliken atomic charges, which indicate the partial charge on each atom and help identify reactive sites. epstem.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energies of these orbitals and the energy gap (ΔE) between them are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.netchemrxiv.org A small HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

For this compound and its derivatives, FMO analysis can predict their behavior in chemical reactions. For instance, in reactions with electrophiles, the distribution and energy of the HOMO are paramount. Conversely, in reactions with nucleophiles, the LUMO's characteristics are key. Computational studies on related heterocyclic compounds demonstrate that DFT calculations can reliably determine these FMO properties, which are then used to rationalize observed experimental outcomes. researchgate.netresearchgate.net

Table 1: Representative Data from Frontier Molecular Orbital (FMO) Analysis

This table illustrates typical electronic parameters obtained from DFT calculations for heterocyclic compounds, providing insights into their chemical reactivity.

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. A higher energy value corresponds to a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. mit.edu Computational chemistry allows for the modeling of these fleeting structures and the calculation of their energy, known as the activation energy barrier. mdpi.com This information is crucial for predicting reaction rates and understanding product selectivity.

For reactions involving this compound, such as its synthesis or oxidation, transition state modeling can map the entire energy profile. For example, the formation of this compound derivatives can occur via the trapping of a highly reactive species like benzodithiete (B14419104) with an alkene. rsc.org Theoretical calculations can model the transition state of this cycloaddition reaction, providing the energy barrier that must be overcome. rsc.org Studies on related systems, like the Mislow–Evans rearrangement, show that computational methods can accurately characterize the five-membered cyclic transition state, and recent work demonstrates that high pressure can even transform a transition state into a stable minimum on the potential energy surface. nih.gov Furthermore, modern machine learning models are being developed to predict TS structures in seconds, a task that traditionally required hours or days of quantum chemical calculations. mit.eduarxiv.orgchemrxiv.org

Table 2: Illustrative Reaction Energy Profile

This table shows a conceptual energy profile for a chemical reaction, detailing the relative energies of the key species involved as determined by computational modeling.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | The starting materials of the reaction, set as the reference energy point. |

| Transition State (TS) | +ΔE‡ | The highest energy structure along the reaction coordinate, representing the activation barrier. |

| Products | -ΔErxn | The final materials formed in the reaction. A negative value indicates an exothermic reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules. nih.gov MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion, revealing information about conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations can explore its conformational landscape. As suggested by static calculations on similar sulfur-containing heterocycles, the dithiin ring is likely flexible and exists in various non-planar conformations, such as a boat or twisted-boat form. MD simulations can quantify the equilibrium between these conformers and the energy barriers for interconversion.

Furthermore, MD simulations are invaluable for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the compound in a box of explicit water molecules, for example, one can study hydration patterns and their effect on conformation. mdpi.com In the context of drug design, MD simulations can model the binding of a ligand to a protein, revealing the dynamics of the interaction and the stability of the resulting complex. d-nb.info

Structure-Reactivity Relationship Predictions

A primary goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. These models use computationally derived parameters (descriptors) to predict the chemical reactivity or biological activity of compounds. cdnsciencepub.comrsc.org

Studies on the reactivity of dihydro-1,4-dithiin tetraoxides, which are oxidized derivatives of the core structure, provide a clear example of this approach. cdnsciencepub.comcdnsciencepub.com In these studies, the rates of reaction with biologically relevant nucleophiles, such as glutathione, were measured experimentally. cdnsciencepub.comresearchgate.net These experimental reactivity data were then correlated with computational descriptors. Excellent correlations were found between the reaction rates and descriptors like Taft's polar substituent constants and computationally derived electrostatic atomic charges on the carbon atoms of the C=C double bond. cdnsciencepub.comcdnsciencepub.com This demonstrates that the electronic properties calculated via theoretical methods can successfully predict the susceptibility of the dithiin ring to nucleophilic attack. cdnsciencepub.com Such models are powerful tools for predicting the reactivity of other, yet-to-be-synthesized, derivatives. cdnsciencepub.comcdnsciencepub.com

Table 3: Correlation of Computational Descriptors with Experimental Reactivity for Dihydro-1,4-dithiin Derivatives

This table summarizes findings from a study on dihydro-1,4-dithiin tetraoxides, showing the strong relationship between theoretical parameters and observed chemical reactivity. cdnsciencepub.com

| Computational Descriptor | Correlation with Reactivity (vs. Glutathione) | Significance |

|---|---|---|

| Taft's Polar Substituent Constants (σ)* | Strong positive correlation | Demonstrates that electron-withdrawing substituents increase reactivity towards nucleophiles as predicted by theory. |

| Electrostatic Atomic Charges | Strong positive correlation | Shows that a more positive partial charge on the vinyl carbons, as calculated by computational methods, leads to a faster reaction rate. |

Role As Precursors and Building Blocks in Advanced Materials and Catalysis

Applications in the Synthesis of Conjugated Oligomers and Polymers

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds, which allow for the delocalization of π-electrons along the polymer backbone. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in organic electronics such as organic photovoltaics and light-emitting diodes. kennesaw.edu The synthesis of these materials often involves the polymerization of monomeric building blocks. kennesaw.edu

2,3-Dihydro-1,4-benzodithiin and its derivatives are valuable precursors for creating these building blocks. For instance, the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), a key monomer for the highly successful conducting polymer PEDOT, can be achieved through a route involving a disubstituted thiophene (B33073) derived from a substituted butadiene and sulfur dichloride. diva-portal.org While not a direct application of this compound itself, this highlights the importance of related sulfur-containing heterocyclic structures in the field of conjugated polymers. The development of new synthetic methods to produce such building blocks is an active area of research. diva-portal.org

Furthermore, the incorporation of specific functional groups into the polymer structure can significantly influence its properties. For example, the introduction of nucleobase-functionalized side chains into benzodithiophene-based conjugated polymers has been shown to enhance organization and hole mobility. rsc.org This demonstrates the potential for designing complex polymer architectures with tailored functionalities, a field where versatile precursors like this compound could play a significant role.

Integration into Molecular Conductors and Organic Electronic Materials

Molecular conductors are organic materials that exhibit electrical conductivity. A key strategy in designing these materials is the creation of charge-transfer complexes, which consist of an electron-donating molecule and an electron-accepting molecule. diva-portal.org The electronic properties of these complexes are highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Donor-Type Complexes and Their Electrochemical Properties

This compound derivatives can function as the donor component in these charge-transfer complexes. For example, nickel–dithiolene complexes incorporating derivatives of this compound have been synthesized and studied for their potential as molecular conductors. mdpi.com These donor-type complexes exhibit reversible redox processes, a crucial property for the formation of stable radical cation salts that are essential for conductivity. itn.pt

The electrochemical properties of these complexes, such as their oxidation potentials, can be determined using techniques like cyclic voltammetry. These measurements provide valuable information about the HOMO energy levels of the donor molecules. nih.govrsc.org For instance, the first oxidation potentials of certain donor molecules can be used to estimate their HOMO levels, which is critical for matching them with suitable acceptor molecules to achieve desired electronic properties in the resulting complex. nih.gov

The table below summarizes the electrochemical data for some donor-type complexes, illustrating the range of HOMO and LUMO energy levels that can be achieved.

| Compound | First Oxidation Potential (V vs. Ag/AgCl) | Estimated HOMO Level (eV) |

| 2O | 0.622 | -4.94 |

| 2S | 0.805 | -5.13 |

Data sourced from a study on mixed-stack complexes, where 2O and 2S are donor molecules. nih.gov

Influence of Substituents on Electronic Properties

The electronic properties of this compound-based molecules can be finely tuned by introducing various substituent groups. jchemlett.commdpi.com The addition of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the material's conductivity, optical properties, and charge transport characteristics. mdpi.comresearchgate.net

For example, the introduction of bulky cycloalkane substituents fused to nickel–dithiolene complexes has been shown to influence their molecular arrangement and conducting behaviors. mdpi.com Similarly, theoretical studies using density functional theory (DFT) have shown that substituents can significantly impact the HOMO and LUMO energy levels of benzothiazole (B30560) derivatives, which are structurally related to the benzodithiolin framework. mdpi.com This ability to tailor electronic properties through chemical modification is a key advantage in the design of new organic electronic materials. jchemlett.comd-nb.info

Catalytic Applications and Ligand Development

Beyond their use in materials science, derivatives of this compound are also finding applications in the field of catalysis, particularly as ligands for transition metal complexes.

Dithiolene Complexes as Catalysts

Metal dithiolene complexes, which can be formed using ligands derived from this compound, have shown promise as catalysts. These complexes often exhibit rich electrochemical behavior and can participate in a variety of catalytic reactions. itn.pt Chiral dithiolene ligands have been used to create nickel(II) complexes whose conducting properties can be modulated. rsc.org

A notable example is the use of a molybdenum trisdithiolene complex as a catalyst for the formation of dihydrobenzodithiins from alkenes. scholaris.ca This reaction represents the first instance of dithiolene-based reactivity being harnessed for carbon-heteroatom bond-forming catalysis. scholaris.ca The molybdenum complex, in this case, acts as a homogeneous model for hydrodesulfurization (HDS) catalysts. scholaris.ca

Carbon-Heteroatom Bond-Forming Catalysis

The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of pharmaceuticals and other fine chemicals. nih.govmdpi.com Transition metal-catalyzed cross-coupling reactions are powerful methods for achieving these transformations. nih.gov

Ligands derived from this compound can play a crucial role in the development of new catalytic systems for these reactions. The electronic and steric properties of the ligand can influence the activity and selectivity of the metal catalyst. For instance, copper-catalyzed C-S bond formation has been achieved using a specific quinoline-derived ligand. nih.gov While not directly involving a benzodithiin ligand, this illustrates the principle of ligand design in catalysis. The development of novel ligands, potentially based on the this compound scaffold, is a key area of research aimed at discovering more efficient and selective catalysts for carbon-heteroatom bond formation. beilstein-journals.org

Formation of Metal-Chelated Derivatives and Their Reactivity

The sulfur atoms in this compound and its derivatives possess lone pairs of electrons that allow for the formation of coordination complexes with various transition metals. These metal-chelated derivatives exhibit unique reactivity and are of interest in the development of advanced materials and catalysts. The formation and subsequent reactivity of these complexes are influenced by the nature of the metal center, the ligand framework, and the reaction conditions.

A notable example of the formation of a metal-chelated derivative involves the reaction of molybdenum trisdithiolene complexes with alkenes. scholaris.ca Specifically, mixed-ligand molybdenum trisdithiolenes, such as [Mo(tfd)2(bdt)] (where tfd = S2C2(CF3)2 and bdt = S2C6H4), readily react with ethylene (B1197577). scholaris.cawiley-vch.de This reaction proceeds via an S,S-intraligand addition, where the ethylene molecule binds to the sulfur atoms of the benzenedithiolate (bdt) ligand, resulting in the formation of a molybdenum-coordinated this compound. scholaris.ca The resulting metal-chelated dihydrobenzodithiin adduct is stable enough for characterization. scholaris.ca

The reactivity of these molybdenum-chelated derivatives is of significant interest. The coordinated this compound ligand can be labile and substituted by other donor ligands, which provides a synthetic pathway to novel, unsymmetrical molybdenum dithiolene complexes. scholaris.ca Furthermore, these complexes have demonstrated catalytic activity. For instance, Mo(S2C2(CF3)2)2(S2C6H4) has been utilized as a catalyst for the formation of dihydrobenzodithiins from (S2C6H4)2 and various alkenes, representing an application of dithiolene-based reactivity in carbon-heteroatom bond-forming catalysis. scholaris.ca

In addition to molybdenum, nickel complexes with ligands derived from the this compound framework have been synthesized and studied, particularly in the context of molecular conductors. Donor-type nickel-dithiolene complexes, such as those with ligands like 4a,5,6,6a-pentahydro-1,4-benzodithiin-2,3-dithiolate, have been prepared. mdpi.com The synthesis of these complexes can be achieved through the reaction of a monoanionic nickel dithiolene complex with an oxidizing agent like iodine. mdpi.com The resulting neutral nickel complexes exhibit interesting structural and electronic properties, including unique molecular arrangements and semiconducting behavior in their cation radical salts. mdpi.com The electrochemical properties of these nickel dithiolene complexes, which can undergo reversible oxidation and reduction processes, are crucial for their application in electronic materials. unige.ch

The synthesis of 2,3-dihydro-1,4-benzodithiine derivatives can also be achieved through reactions mediated by copper(II) bromide. researchgate.netrsc.org The reaction of ethylene dithioacetals of alkylcyclohexanones with copper(II) bromide yields 2,3-dihydro-1,4-benzodithiine derivatives, suggesting the involvement of a copper-chelated intermediate in the reaction mechanism. researchgate.netrsc.org

The following table summarizes key research findings on the formation and reactivity of metal-chelated derivatives related to this compound.

| Metal | Precursor/Ligand | Reactant | Resulting Complex/Product | Key Findings on Reactivity and Properties |

| Molybdenum | Mixed-ligand molybdenum trisdithiolene [Mo(tfd)2(bdt)] | Ethylene | Molybdenum-chelated this compound | The coordinated dihydrobenzodithiin is labile and can be substituted. The complex acts as a catalyst in the formation of other dihydrobenzodithiins. scholaris.ca |

| Nickel | 4a,5,6,6a-pentahydro-1,4-benzodithiin-2,3-dithiolate | Iodine (for oxidation) | Neutral nickel-dithiolene complex [Ni(C5-dddt)2] | The complex exhibits unique molecular packing and its cation radical salts show semiconducting properties. mdpi.com |

| Nickel | 5,6-dihydro-1,4-dithiin-2,3-dithiolate (dddt) | CpNi sources | Neutral radical complex [CpNi(dddt)] | The complex undergoes reversible oxidation and reduction and shows strong absorption in the near-IR region. unige.ch |

| Copper | Ethylene dithioacetals of alkylcyclohexanones | Copper(II) bromide | 2,3-dihydro-1,4-benzodithiine derivatives | Copper(II) bromide facilitates the synthesis, likely through a chelated intermediate. researchgate.netrsc.org |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The development of new synthetic methodologies for 2,3-Dihydro-1,4-benzodithiin and its derivatives is geared towards improving efficiency, selectivity, and sustainability. Current research efforts are focused on moving beyond traditional multi-step procedures that may involve hazardous reagents.

One established method involves the reaction of cyclohexanone (B45756) derivatives with 2-mercaptoethanol (B42355) and N-Bromosuccinimide (NBS). Another significant route allows for the synthesis of substituted benzodithiins through the ring formation of substituted 2,3-dihalogenobenzoic acid derivatives with ethane-1,2-dithiol, offering regiochemical control.

A promising frontier is the application of transition metal catalysis. Research has demonstrated that a molybdenum trisdithiolene complex can act as a catalyst to form dihydrobenzodithiins from alkenes. This catalytic approach represents a significant advancement, as it opens the possibility for milder reaction conditions and potentially higher selectivity compared to stoichiometric methods. Future work will likely focus on expanding the substrate scope and catalyst efficiency to create more sustainable and atom-economical synthetic pathways.

| Synthetic Route | Reactants | Key Features | Reference |

| Rearrangement/Aromatization | Cyclohexanone, 2-mercaptoethanol, NBS | Forms the core structure via an in situ thioacetal rearrangement. | |

| Double Substitution | Substituted 2,3-dihalogenobenzoic acids, Ethane-1,2-dithiol | Allows for the synthesis of specifically substituted derivatives. | |

| Catalytic Synthesis | Alkenes, (S₂C₆H₄)₂, Molybdenum trisdithiolene catalyst | First example of dithiolene-based catalysis for this C-S bond formation. |

Exploration of New Reactivity Patterns and Transformative Reactions

Understanding the intrinsic reactivity of the this compound scaffold is crucial for its application. A significant area of exploration is its interaction with transition metals. The molecule has been shown to bind to metal bisdithiolene and trisdithiolene complexes, particularly those of molybdenum and nickel.

This binding occurs in an S,S-intraligand fashion and is reversible. This reactivity has led to the concept of this compound acting as a "protected form of ethylene (B1197577)," which can be released from the metal center under specific conditions. Furthermore, once chelated to a metal like molybdenum, the dihydrobenzodithiin ligand can be substituted by various donor ligands. This transformative reaction provides a novel pathway to access new, unsymmetrical molybdenum dithiolene complexes that would be difficult to synthesize otherwise.

Future investigations will likely delve into other reaction types, such as cycloadditions, oxidations at the sulfur atoms to form sulfoxides or sulfones, and ring-opening reactions, to further expand the synthetic utility of this heterocycle.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the behavior and properties of molecules like this compound. Molecular orbital (MO) arguments have been successfully used to predict the S,S-intraligand fashion in which ethylene binds to mixed-ligand molybdenum trisdithiolenes to form the chelated dihydrobenzodithiin structure.

Density Functional Theory (DFT) calculations have been employed to model related fragments. For instance, the ‘Mo(S₂C₂(CF₃)₂)₂’ fragment, which can be generated by the displacement of this compound from a larger complex, has been computationally studied. These calculations provided structural data, such as bond lengths and angles, that showed marked similarities to the active edge of molybdenite (MoS₂), a key material in industrial hydrodesulfurization (HDS) catalysts. This predictive power allows researchers to validate the suitability of such molecules as homogenous models for complex heterogeneous catalytic systems.

Future computational work is expected to focus on modeling the electronic structure of the benzodithiin ring itself, predicting its reactivity towards various reagents, and simulating the properties of novel materials derived from this scaffold.

| Computational Method | Application | Finding/Prediction | Reference |

| Molecular Orbital (MO) Theory | Predicting reaction pathways | Correctly predicted the S,S-intraligand binding of ethylene to form the chelated benzodithiin. | |

| Density Functional Theory (DFT) | Structural and electronic modeling | Calculated the structure of a Mo-dithiolene fragment, showing its suitability as a model for HDS catalyst sites. |

Design and Synthesis of Advanced Functional Materials Based on the Benzodithiin Scaffold

The rigid, sulfur-containing structure of this compound makes it an attractive building block for advanced functional materials. Its incorporation into larger molecular architectures is an active area of research, spanning materials science and medicinal chemistry. It has been identified as a valuable building block for the synthesis of conjugated oligomers, which are foundational to organic materials with specific electronic properties.

The versatility of the benzodithiin scaffold is particularly evident in the patent literature, where it appears as a core component in molecules designed for specific biological functions. These applications highlight the potential of the scaffold to interact with biological targets, paving the way for the design of new therapeutic agents and specialized chemicals.

| Application Area | Description of Material/Compound | Reference |

| Agrochemicals | Incorporated into bicyclic benzamides with herbicidal activity. | |

| Pharmaceuticals | Used as a scaffold for compounds intended for the treatment of benign prostatic hyperplasia. | |

| Pharmaceuticals | Forms the basis of molecules designed as CysLT₂ receptor antagonists. | |

| Organic Electronics | Serves as a building block for conjugated oligomers and polymers. |

Investigations into Non-Conventional Catalytic Roles

While much research focuses on the synthesis of this compound, emerging studies are exploring its role in catalysis, albeit in non-conventional ways. The reversible chelation of the molecule to transition metals is central to this research.

The molybdenum-coordinated this compound complex serves as a valuable homogeneous model for studying catalytic processes that are typically difficult to observe. For example, it can model the alkene-release step from metal surfaces, such as in reactions involving Raney nickel. Its most significant application in this area is as a model for the behavior of 1,4-disulfur heterocycles in hydrodesulfurization (HDS) catalysis, a critical process in the petroleum industry. By studying the stability and reactivity of the well-defined, chelated benzodithiin complex, researchers can gain insights into the mechanisms at the active sites of heterogeneous MoS₂ catalysts.

Future work may explore whether the benzodithiin scaffold itself, perhaps functionalized with active groups, could act as a novel organocatalyst or a directing group in catalytic transformations.

Expansion of Theoretical and Spectroscopic Characterization Techniques

The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. The primary techniques for structural elucidation remain Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which have been used to definitively confirm the structure of reaction products, including metal-chelated forms of the molecule.

As research moves towards more complex systems and subtle reactivity studies, there is a need to expand the toolkit of characterization techniques. While standard ¹H NMR is routinely used, the application of more advanced methods, such as those utilizing ¹³C satellites for precise coupling constant measurements, has been demonstrated for related complex adducts and could be applied to benzodithiin systems. Future directions will likely involve the increased use of two-dimensional NMR techniques, advanced mass spectrometry methods to study fragmentation patterns, and vibrational spectroscopy (Raman, IR) coupled with theoretical calculations to probe the molecule's structural and electronic properties in greater detail.

| Technique | Purpose | Reference |

| ¹H NMR Spectroscopy | Routine structural characterization and product identification. | |

| X-ray Crystallography | Definitive confirmation of molecular structure and stereochemistry. |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxin derivatives?

Answer: The core structure can be synthesized via condensation reactions. For example:

Q. Which spectroscopic methods are most effective for characterizing 2,3-Dihydro-1,4-benzodioxin derivatives?

Answer: Use a combination of:

- 1H/13C NMR : Identify dihydrodioxin protons (δ 4.2–4.5 ppm as AB quartets) and oxygenated carbons (δ 64–70 ppm) .

- FT-IR : Confirm ether linkages via C-O-C asymmetric stretching (1240–1260 cm⁻¹) .

- HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 343.1087 with <3 ppm error) .

Table 1: Key Spectral Signatures

| Technique | Diagnostic Signal | Assignment |

|---|---|---|

| 1H NMR | δ 4.3 (q, J=5 Hz) | Dioxin CH₂ |

| 13C NMR | δ 64.8, 70.1 | C-O carbons |

| IR | 1253 cm⁻¹ | C-O-C stretch |

Q. How should 2,3-Dihydro-1,4-benzodioxin derivatives be stored to maintain stability?

Answer: Store at 0–6°C in amber glass vials under argon. Avoid prolonged exposure to light or humidity, which can induce ring-opening reactions .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of 2,3-Dihydro-1,4-benzodioxin derivatives to angiotensin II receptors?

Answer:

- Use AutoDock Vina with the 3R8A crystal structure (PDB ID: 3R8A).

- Set grid box dimensions to 25 × 25 × 25 Å centered on the active site.

- Key interactions: Nitrogen atoms in imino groups and thiazole rings form hydrogen bonds with ASN295 and TYR199 residues .

- Validate with scoring functions (e.g., compounds with ΔG ≤ -8 kcal/mol show in vivo antihypertensive activity) .

Q. What strategies resolve contradictions in reported biological activities of analogs?

Answer:

- Perform comparative IC50 assays under standardized conditions (e.g., α-glucosidase inhibition at pH 6.8).

- Use in silico ADMET profiling to identify bioavailability differences.

- Example: 4-NO₂-substituted derivatives exhibit 3-fold higher activity than unsubstituted analogs due to enhanced electron-withdrawing effects .

Table 2: Substituent Impact on α-Glucosidase Inhibition

| Substituent | IC50 (μM) | ΔG (kcal/mol) |

|---|---|---|

| 4-NO₂ | 12.3 ± 0.8 | -8.5 |

| 4-CH3 | 18.9 ± 1.2 | -7.9 |

| H | 35.6 ± 2.1 | -6.7 |

Q. How can HRMS and metabolomics identify bioactive metabolites of 2,3-Dihydro-1,4-benzodioxin derivatives?

Answer:

- Acquire HRMS data in positive ion mode (resolution ≥30,000).

- Compare observed masses (e.g., 343.1087) with predicted metabolites like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-4-isopropoxybenzamide .

- Use fragmentation patterns to distinguish hydroxylation (+15.9994 Da) from demethylation (-14.0157 Da).

Q. What synthetic modifications enhance the pharmacokinetic properties of 2,3-Dihydro-1,4-benzodioxin-based inhibitors?

Answer:

- Introduce polar groups (e.g., -OH, -COOH) at position 6 to improve water solubility.

- Replace methyl with trifluoromethyl to increase metabolic stability (t₁/₂ improved from 2.1 to 5.3 hours in vivo) .

Methodological Challenges

Q. How to design experiments assessing the cardiovascular effects of 2,3-Dihydro-1,4-benzodioxin derivatives?

Answer:

- Use Sprague-Dawley rats (n ≥ 6/group) with induced hypertension.

- Administer compounds orally (10 mg/kg) and monitor systolic blood pressure hourly.

- Compare efficacy to positive controls (e.g., valsartan) and validate via histopathology .

Q. What computational tools analyze the electronic effects of substituents on 2,3-Dihydro-1,4-benzodioxin reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.